![molecular formula C21H21N3O4S B2501976 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-67-0](/img/structure/B2501976.png)
2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a tetrahydrocyclohepta[b]thiophene core, which is a feature seen in various compounds with antimicrobial properties, as well as a dioxopyrrolidinyl group that could be linked to antioxidant activity.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carboxamide derivatives and the introduction of various substituents to the core structure to enhance biological activity. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, which includes the introduction of chloro, hydroxyl, and other substituents to the benzene ring . Similarly, derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophene have been prepared, indicating the versatility of the tetrahydrobenzo(b)thiophene scaffold in synthesizing compounds with potential antimicrobial properties .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . The dihedral angles between the thiophene ring and other substituents, as well as the presence of intramolecular hydrogen bonds, have been described in compounds like ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes various transformations such as dearomatising cyclisation and rearrangements leading to different heterocyclic systems. For instance, thiophene-3-carboxamides undergo dearomatising cyclisation upon treatment with LDA, leading to pyrrolinones and other cyclic structures . Additionally, reactions of 2-(2-aminoanilino)cyclohepta[b]pyrroles have led to the formation of novel antiaromatic systems and benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of carboxamide groups, heterocyclic moieties, and various substituents can affect their solubility, stability, and reactivity. For example, the antioxidant activity of certain pyrrolidine derivatives has been attributed to their structural features . Moreover, the antimicrobial activity of tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides has been evaluated, with some compounds showing significant potency against Mycobacterium tuberculosis .
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
The compound is involved in the synthesis of heterocyclic compounds, particularly in forming structures like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These derivatives hold significance in various scientific research areas, including pharmaceutical chemistry where they may serve as potential leads for drug discovery due to their diverse biological activities (Mohareb et al., 2004).
Chemical Rearrangements and Novel Synthetic Pathways
The compound has been utilized in studies focusing on the dearomatizing rearrangements of lithiated thiophenecarboxamides. These studies explore new synthetic pathways and mechanisms leading to the formation of novel compounds like pyrrolinones, azepinones, and partially saturated azepinothiophenes, contributing to the development of new synthetic methodologies in organic chemistry (Clayden et al., 2004).
Antimicrobial and Antitumor Potential
Research has also been conducted on the synthesis and characterization of compounds related to the chemical structure , evaluating their antimicrobial and antitumor potential. These studies are crucial for identifying new therapeutic agents, particularly in addressing antibiotic resistance and cancer treatment challenges (Sailaja Rani Talupur et al., 2021; Hafez et al., 2017).
Antioxidant Properties
The antioxidant activity of related compounds has been investigated, indicating their potential as potent antioxidants. This research is vital for understanding how these compounds can mitigate oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases (Tumosienė et al., 2019).
Neuropharmacokinetics
Investigational studies on compounds with structural similarities have delved into their neuropharmacokinetic properties, examining how they traverse the blood-brain barrier and their temporal profiles in the brain and cerebrospinal fluid. This research is instrumental in designing drugs targeted for central nervous system disorders, ensuring effective delivery and therapeutic action within the brain (Tang et al., 2014).
properties
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c22-19(27)18-14-7-2-1-3-8-15(14)29-21(18)23-20(28)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h4-6,11H,1-3,7-10H2,(H2,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAIQUPQYKQSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

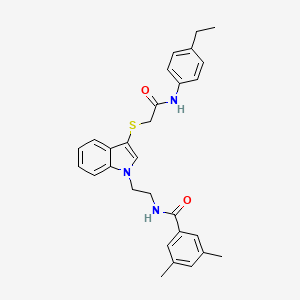
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
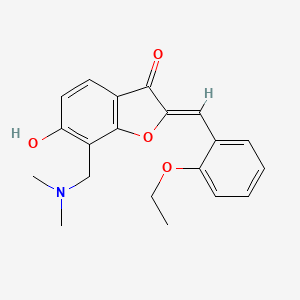
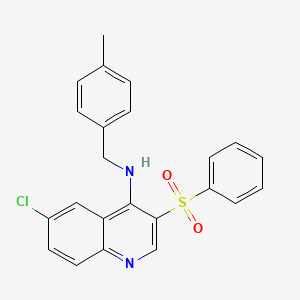
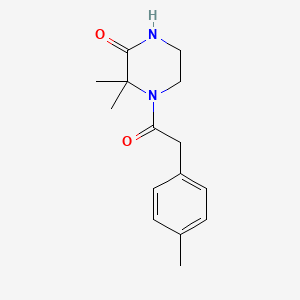
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)
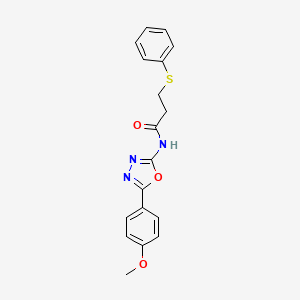
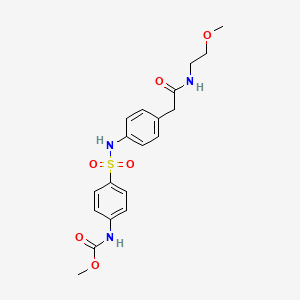
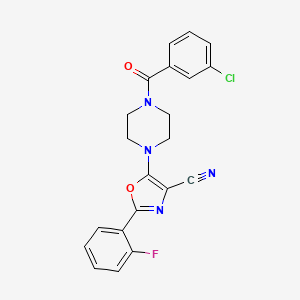


![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)
![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)